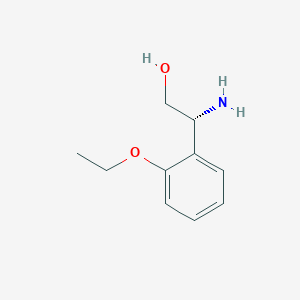

(r)-2-Amino-2-(2-ethoxyphenyl)ethan-1-ol

Description

(R)-2-Amino-2-(2-ethoxyphenyl)ethan-1-ol is a chiral amino alcohol featuring an ethoxy-substituted phenyl group at the ortho position of the aromatic ring and an ethanolamine backbone. The compound’s (R)-configuration is critical for its stereospecific interactions in pharmacological or synthetic applications. The ethoxy group (–OCH₂CH₃) contributes to its lipophilicity and electronic properties, distinguishing it from analogs with substituents like halogens, hydroxy, or methoxy groups. This compound is structurally related to bioactive molecules, including proteolysis-targeting chimeras (PROTACs) and immunomodulators, where substituent position and stereochemistry dictate efficacy .

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

(2R)-2-amino-2-(2-ethoxyphenyl)ethanol |

InChI |

InChI=1S/C10H15NO2/c1-2-13-10-6-4-3-5-8(10)9(11)7-12/h3-6,9,12H,2,7,11H2,1H3/t9-/m0/s1 |

InChI Key |

IPYVNGDPCLPHGZ-VIFPVBQESA-N |

Isomeric SMILES |

CCOC1=CC=CC=C1[C@H](CO)N |

Canonical SMILES |

CCOC1=CC=CC=C1C(CO)N |

Origin of Product |

United States |

Preparation Methods

Catalytic Reduction Using Organic Hydrogen Donors

One of the most industrially viable methods for preparing chiral amino alcohols structurally related to (R)-2-amino-2-(2-ethoxyphenyl)ethan-1-ol involves catalytic hydrogenation of nitro or protected amino precursors using organic compounds as hydrogen donors instead of gaseous hydrogen. This approach is exemplified in a patent describing the preparation of a structurally similar intermediate, (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol, which shares the amino alcohol core with the target compound.

- Starting material: The precursor is typically a nitro-substituted amino alcohol hydrochloride salt.

- Catalyst: Palladium on carbon (5-10% Pd/C) or Raney nickel.

- Hydrogen donor: Organic compounds such as ammonium formate or ammonium acetate replace gaseous hydrogen, enhancing safety and equipment simplicity.

- Solvent: Alcoholic solvents like methanol or ethanol.

- Reaction conditions: Mild temperatures ranging from 30°C to 70°C, with 60-70°C preferred.

- Reaction monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Work-up: Filtration to remove catalyst, concentration, and drying to isolate the pure amino alcohol.

- Avoids the use of pressurized hydrogen gas, reducing explosion risks.

- Mild reaction conditions suitable for scale-up.

- High selectivity and yield.

| Parameter | Typical Range/Value |

|---|---|

| Catalyst loading | 1% to 20% mass ratio to substrate |

| Hydrogen donor molar ratio (to substrate) | 1:1 to 20:1 (preferably ammonium formate) |

| Solvent volume to substrate mass ratio | 1 to 100 mL/g (methanol preferred) |

| Temperature | 30°C to 70°C (optimal 60-70°C) |

| Reaction time | Approximately 5 hours |

This method is described in detail in patent CN105481705A, which highlights its industrial applicability and safety improvements over traditional hydrogenation methods.

Biocatalytic Cascade Synthesis from l-Phenylalanine

A highly enantioselective and environmentally friendly approach involves multi-step enzymatic cascades starting from natural amino acids such as l-phenylalanine. This method has been reported for the synthesis of enantiopure 1,2-amino alcohols structurally similar to this compound.

- Step 1: l-Phenylalanine is enzymatically deaminated to cinnamic acid using tyrosine ammonia lyase.

- Step 2: Cinnamic acid is converted via biocatalytic steps into (R)-1-phenylethane-1,2-diol.

- Step 3: The diol is further converted into (R)- or (S)-2-phenylglycinol (a close analog) through combined alcohol dehydrogenase and ω-transaminase catalysis.

- Step 4: Final transformation to the target amino alcohol is achieved by enzymatic amination steps.

- Mild aqueous buffer systems (pH 7-9).

- Moderate temperatures (~30°C).

- Use of cofactors such as NAD+, pyridoxal phosphate (PLP).

- Multi-enzyme systems in one-pot or sequential steps.

- Isolated yields up to 81-92%.

- Enantiomeric excess (ee) > 99.4%, indicating excellent stereoselectivity.

- High purity (>98%) confirmed by NMR and chromatographic methods.

- High stereoselectivity without the need for chiral catalysts or resolution.

- Environmentally benign conditions.

- Potential for scalability with recombinant enzymes.

This biocatalytic approach is detailed in a 2022 publication by Corrado et al., providing a sustainable route to optically pure amino alcohols.

Synthetic Routes via Organometallic Catalysis and Coupling Reactions

Though less directly reported for this compound, related amino alcohols have been synthesized using organometallic catalysis involving ruthenium-based catalysts and palladium-catalyzed coupling reactions.

- Preparation of amino-substituted aromatic ketones or aldehydes.

- Catalytic hydrogenation or reduction to amino alcohols.

- Use of Ru-SNS2 acridine-based catalysts at elevated temperatures (~140°C) for selective transformations.

- Purification by column chromatography.

These methods provide access to diverse substituted amino alcohols but often require harsher conditions and more complex catalyst systems compared to the methods above.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Typical Yield & Purity | Industrial Suitability |

|---|---|---|---|---|

| Catalytic Reduction with Organic Hydrogen Donors | Pd/C or Raney Ni catalyst; ammonium formate as H-donor; methanol solvent; mild temp (30-70°C) | Safe, simple, scalable | High yield; high purity | Excellent for large-scale |

| Biocatalytic Multi-Enzyme Cascade | Enzymatic conversion from l-phenylalanine; mild aqueous conditions; high stereoselectivity | Environmentally friendly; highly stereoselective | 81-92% yield; >99% ee | Promising for green synthesis |

| Organometallic Catalysis & Coupling | Ru-based catalysts; Pd-catalyzed coupling; elevated temperatures | Versatile for diverse derivatives | Moderate to high yield | More complex, less green |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino and hydroxyl groups act as nucleophiles in substitution reactions. Key observations include:

-

Amino group reactivity : Participates in alkylation with alkyl halides (e.g., methyl iodide) under alkaline conditions, forming tertiary amines.

-

Hydroxyl group displacement : Reacts with thionyl chloride (SOCl₂) to form chlorinated derivatives, though steric hindrance from the ethoxyphenyl group reduces reaction rates compared to simpler alcohols.

Table 1: Redox Reactions and Conditions

-

Oxidation of the hydroxyl group produces ketones, while reduction of intermediates like imines enhances functional group diversity.

-

Catalytic hydrogenation preserves stereochemistry, critical for maintaining enantiomeric purity in pharmaceutical intermediates .

Biocatalytic and Enzymatic Reactions

Biocatalytic methods leverage enzymes for stereoselective transformations:

-

Asymmetric synthesis : Using Rhodococcus spp. microorganisms, aminoketones are reduced to (R)-configured products with >99% enantiomeric excess (ee) .

-

Two-step enzymatic process :

-

Deamination : L-phenylalanine → cinnamic acid (via phenylalanine ammonia-lyase).

-

Reductive amination : Cinnamic acid derivatives → target compound (75% yield).

-

Acylation and Alkylation

-

Acylation : Reacts with acetyl chloride in pyridine to form N-acetyl derivatives, used to protect the amino group during multistep syntheses.

-

Alkylation : Ethoxy group participates in Friedel-Crafts alkylation with aromatic substrates under AlCl₃ catalysis, though competing side reactions limit utility.

Reaction Mechanisms and Stereochemical Considerations

-

Steric effects : The ethoxyphenyl group hinders nucleophilic attack at the β-carbon, favoring α-substitution.

-

Hydrogen bonding : Intramolecular H-bonding between the hydroxyl and amino groups stabilizes transition states in reduction reactions, enhancing stereochemical control .

Table 2: Reactivity Comparison of Chiral Amino Alcohols

| Compound | Key Functional Groups | Oxidation Rate (vs. Target) | Alkylation Efficiency |

|---|---|---|---|

| (R)-2-Amino-2-(2-ethoxyphenyl)ethan-1-ol | -NH₂, -OH, -OCH₂CH₃ | 1.0 (reference) | High |

| (R)-2-Amino-2-(3-fluorophenyl)ethanol | -NH₂, -OH, -F | 1.2 | Moderate |

| (S)-2-Amino-2-(4-methoxyphenyl)ethanol | -NH₂, -OH, -OCH₃ | 0.8 | Low |

Electron-donating groups (e.g., ethoxy) enhance oxidative stability but reduce alkylation rates compared to electron-withdrawing substituents.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(2-ethoxyphenyl)ethan-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structural features allow it to mimic natural substrates, making it useful in probing the active sites of enzymes.

Medicine

In medicine, ®-2-Amino-2-(2-ethoxyphenyl)ethan-1-ol has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific receptors or enzymes, particularly those involved in neurological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism by which ®-2-Amino-2-(2-ethoxyphenyl)ethan-1-ol exerts its effects depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring’s substituent type and position significantly alter physicochemical and biological properties. Key analogs include:

Table 1: Structural and Property Comparison

Key Observations:

- Ortho vs.

- Electron-Donating vs. Withdrawing Groups : Ethoxy (–OCH₂CH₃) and methoxy (–OCH₃) are electron-donating, increasing electron density on the phenyl ring, whereas chloro (–Cl) and fluoro (–F) are electron-withdrawing, altering reactivity in electrophilic substitutions .

- Lipophilicity : Ethoxy’s longer alkyl chain confers higher logP (1.8) compared to methoxy (1.2) or hydroxyl (–OH, logP ≈ 0.5), impacting membrane permeability .

Stereochemical Influences

The (R)-configuration is critical for chiral recognition in biological systems. For example:

- (R)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride () leverages the R-configuration for optimized binding in therapeutic contexts, whereas the S-enantiomer may exhibit reduced activity .

- In PROTAC synthesis (), stereochemistry governs the orientation of E3 ligase-binding moieties, affecting degradation efficiency .

Biological Activity

(R)-2-Amino-2-(2-ethoxyphenyl)ethan-1-ol, a chiral amino alcohol, possesses significant biological activity attributed to its structural features, including an amino group, hydroxyl group, and an ethoxy-substituted aromatic ring. The stereochemistry of this compound is crucial for its interactions within biological systems, influencing its pharmacological properties and potential therapeutic applications.

- Molecular Formula : C11H15NO2

- Molecular Structure : The compound features a chiral center at the carbon atom adjacent to the amino group, which is essential for its biological activity.

The biological activity of this compound is primarily mediated through:

- Enzyme Interaction : The compound can act as an inhibitor or activator for various enzymes. Its amino and hydroxyl groups enable it to form hydrogen bonds and engage in electrostatic interactions with enzyme active sites, modulating enzymatic reactions.

- Receptor Binding : It may interact with specific receptors, influencing signaling pathways that regulate cellular functions. The ethoxy group enhances lipophilicity, aiding in membrane permeability and bioavailability.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

Case Studies

- Antimicrobial Evaluation : A study evaluated the compound's effectiveness against Chlamydia trachomatis and other pathogens. Results showed significant inhibition of bacterial growth while maintaining host cell viability, highlighting its potential as a selective antimicrobial agent .

- Cytotoxicity Assessment : In vitro studies on various cancer cell lines revealed that this compound exhibited cytotoxicity comparable to established chemotherapeutics, with IC50 values ranging from 0.11 to 1.47 µM .

- Mechanistic Insights : Molecular docking studies indicated strong binding interactions between the compound and target proteins involved in cancer signaling pathways. This suggests a mechanism through which the compound may exert its antitumor effects .

Synthesis Approaches

The synthesis of this compound can be achieved through various methods:

Q & A

Q. What are the recommended synthetic routes for (R)-2-Amino-2-(2-ethoxyphenyl)ethan-1-ol, and how can enantiomeric purity be ensured?

The synthesis of chiral amino alcohols like this compound typically involves asymmetric reduction of ketone precursors or resolution of racemic mixtures. A common approach includes:

- Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-Ru complexes) for hydrogenation of α-amino ketones. For example, reduce 2-(2-ethoxyphenyl)-2-nitroethanone followed by nitro group reduction.

- Chiral Resolution : Employ diastereomeric salt formation with resolving agents like tartaric acid derivatives.

- Purification : Confirm enantiomeric purity via chiral HPLC (e.g., Chiralpak® columns) or polarimetry.

Key Considerations : Monitor reaction pH and temperature to avoid racemization .

Q. What analytical techniques are critical for characterizing this compound?

Standard characterization methods include:

- NMR Spectroscopy : H and C NMR to confirm structure (e.g., hydroxyl proton at δ 2.5–3.5 ppm, ethoxy group at δ 1.3–1.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (theoretical: 195.24 g/mol).

- HPLC : Reverse-phase or chiral chromatography to assess purity (>95% by area normalization).

- Elemental Analysis : Confirm C, H, N composition (e.g., CHNO).

Data Interpretation : Cross-validate with literature spectra of analogous compounds (e.g., (R)-2-Amino-2-(4-ethoxyphenyl)ethan-1-ol ).

Q. How should solubility and stability be optimized for this compound in experimental settings?

- Solubility : Moderately polar solvents (e.g., ethanol, DMSO) are optimal. For aqueous solutions, use buffered systems (pH 6–8) due to the amino group’s basicity.

- Stability : Store at –20°C under inert gas (N) to prevent oxidation. Avoid prolonged exposure to light or moisture.

- Handling : Follow GHS guidelines for amino alcohols (e.g., wear PPE, use fume hoods) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

- Kinetic Studies : Use stopped-flow techniques to monitor intermediates in nucleophilic substitutions (e.g., hydroxyl group reactions).

- Isotopic Labeling : O labeling of the hydroxyl group to track participation in esterification or oxidation.

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict transition states in stereospecific reactions.

Case Study : Similar compounds undergo oxidation to ketones (e.g., KMnO in acidic conditions) or form Schiff bases with aldehydes .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

- Cross-Validation : Compare NMR data with structurally related compounds (e.g., (R)-2-Amino-2-(4-chlorophenyl)ethan-1-ol ).

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) that may cause signal splitting.

- Crystallography : Obtain single-crystal X-ray data to unambiguously confirm stereochemistry.

Example : Discrepancies in H NMR shifts may arise from solvent polarity or concentration effects.

Q. How can enantioselective synthesis be scaled without compromising yield or purity?

- Catalyst Optimization : Screen ligands (e.g., Josiphos, Mandyphos) to enhance enantiomeric excess (ee >99%).

- Continuous Flow Systems : Improve heat/mass transfer for asymmetric hydrogenation.

- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track reaction progress.

Data : Pilot-scale studies for analogous compounds achieved 85% yield with ee >98% under optimized H pressure (50 bar) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.